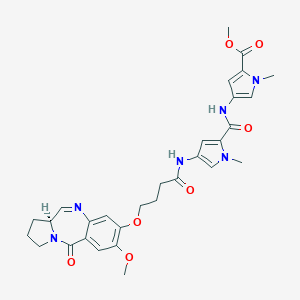

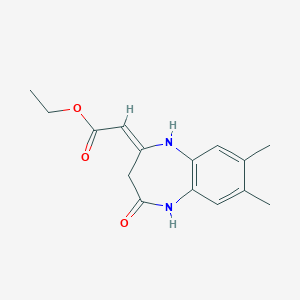

![molecular formula C19H13ClFN3O2S2 B529658 3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)

3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide

Übersicht

Beschreibung

GW856804X ist eine Verbindung, die für ihre Rolle als NAD±-kompetitiver Inhibitor von Sirtuin 2 (Sirt2) bekannt ist, einem Enzym, das an der Deacetylierung von Lysinresten an Histon- und Nicht-Histon-Proteinen beteiligt ist . Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihres potenziellen therapeutischen Einsatzes, insbesondere im Zusammenhang mit Krebs und neurodegenerativen Erkrankungen, Aufmerksamkeit erregt .

Herstellungsmethoden

Die Synthese von GW856804X umfasst mehrere Schritte, beginnend mit der Herstellung der Thieno[3,2-c]pyridin-Kernstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Thieno[3,2-c]pyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Funktionalisierung: Einführung von funktionellen Gruppen wie Amino-, Chloro- und Fluorogruppen in die Kernstruktur.

Sulfonamidbildung: Der letzte Schritt beinhaltet die Bildung der Sulfonamidgruppe durch Reaktion des Zwischenprodukts mit einem Sulfonylchlorid.

Vorbereitungsmethoden

The synthesis of GW856804X involves multiple steps, starting with the preparation of the core thieno[3,2-c]pyridine structure. The synthetic route typically includes the following steps:

Formation of the Thieno[3,2-c]pyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of functional groups such as amino, chloro, and fluoro groups to the core structure.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride.

Analyse Chemischer Reaktionen

GW856804X unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion von Nitrogruppen zu Aminogruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

GW856804X hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wurde verwendet, um die Rolle von Sirt2 bei Krebs zu untersuchen, insbesondere bei triple-negativem Brustkrebs.

Neurodegenerative Erkrankungen: GW856804X wurde auf sein Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht, indem die Aktivität von Sirt2 moduliert wird, das in die Pathogenese von Krankheiten wie Parkinson und Alzheimer verwickelt ist.

Epigenetische Studien: Die Verbindung wird als Werkzeug verwendet, um die Aktivität von Sirt2 zu untersuchen und seine Rolle in der epigenetischen Regulation zu verstehen.

Arzneimittelentwicklung: GW856804X dient als Leitverbindung für die Entwicklung neuer Sirt2-Inhibitoren mit verbesserter Wirksamkeit und Selektivität.

Wirkmechanismus

GW856804X übt seine Wirkungen aus, indem es die Aktivität von Sirt2 kompetitiv hemmt. Es bindet an die NAD+-Bindungsstelle von Sirt2 und verhindert die Deacetylierung von Lysinresten an Zielproteinen . Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, einschließlich Genexpression, Zellzyklusregulation und Stressantwortwege .

Wirkmechanismus

GW856804X exerts its effects by competitively inhibiting the activity of Sirt2. It binds to the NAD+ binding site of Sirt2, preventing the deacetylation of lysine residues on target proteins . This inhibition affects various cellular processes, including gene expression, cell cycle regulation, and stress response pathways .

Vergleich Mit ähnlichen Verbindungen

GW856804X ähnelt anderen Sirt2-Inhibitoren wie GW654652X und GW799251X. es ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für Sirt2 . Im Vergleich zu anderen Inhibitoren hat GW856804X eine besondere Fähigkeit gezeigt, den mesenchymalen Phänotyp in Krebszellen umzukehren, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Ähnliche Verbindungen

GW654652X: Ein weiterer Sirt2-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

GW799251X: Ein Sirt2-Inhibitor mit vergleichbarer Potenz, aber unterschiedlichen pharmakokinetischen Eigenschaften.

SirReal1: Ein bekannter Sirt2-Inhibitor mit einem anderen Wirkmechanismus und Bindungsmodus.

Eigenschaften

Molekularformel |

C19H13ClFN3O2S2 |

|---|---|

Molekulargewicht |

433.9 g/mol |

IUPAC-Name |

3-[4-amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H13ClFN3O2S2/c20-15-7-11(4-5-16(15)21)14-9-27-18-13(8-24-19(22)17(14)18)10-2-1-3-12(6-10)28(23,25)26/h1-9H,(H2,22,24)(H2,23,25,26) |

InChI-Schlüssel |

PILHXMMEJPSZLL-UHFFFAOYSA-N |

SMILES |

O=S(C1=CC=CC(C2=CN=C(N)C3=C2SC=C3C4=CC=C(F)C(Cl)=C4)=C1)(N)=O |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=C(C3=C2SC=C3C4=CC(=C(C=C4)F)Cl)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GW-856804X; GW 856804X; GW856804X |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

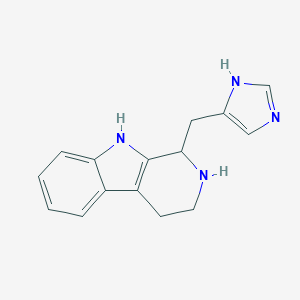

![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)

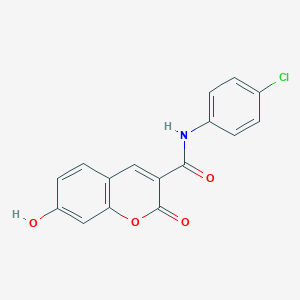

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)

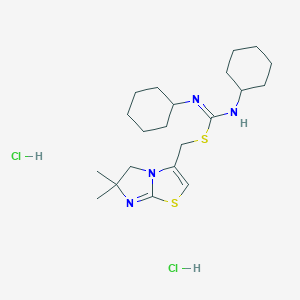

![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)

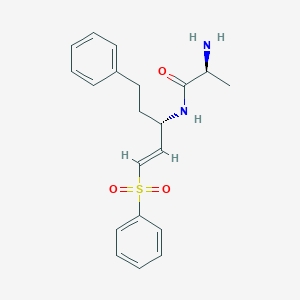

![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)

![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)

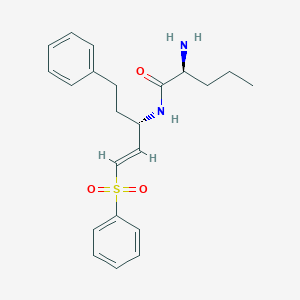

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)

![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)